b-AP15

Multiple Myeloma Antiproliferative Activity IC50

Researchers require tool compounds that dissect ubiquitin-proteasome resistance mechanisms without confounding 20S core inhibition. b-AP15 delivers this precisely. • **Mechanistic Distinction:** Selective USP14/UCHL5 inhibitor (IC50 2.1 µM for Ub-AMC hydrolysis). No 20S core particle activity. >47-fold selectivity over off-target DUBs (USP2/7/8 IC50 >100 µM). • **Functional Advantage:** Prevents cytoprotective aggresome formation - bypasses bortezomib resistance. Maintains activity in bortezomib-resistant MM cells (1.68-fold vs 6.38-fold resistance). • **In Vivo Validated:** 2.5-5 mg/kg i.p. in xenograft models with established safety margin. No dose-limiting toxicity reported.

Molecular Formula C22H17N3O6
Molecular Weight 419.4 g/mol
CAS No. 330450-45-8
Cat. No. B15602954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameb-AP15
CAS330450-45-8
Molecular FormulaC22H17N3O6
Molecular Weight419.4 g/mol
Structural Identifiers
InChIInChI=1S/C22H17N3O6/c1-2-21(26)23-13-17(11-15-3-7-19(8-4-15)24(28)29)22(27)18(14-23)12-16-5-9-20(10-6-16)25(30)31/h2-12H,1,13-14H2/b17-11+,18-12+
InChIKeyGFARQYQBWJLZMW-JYFOCSDGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





b-AP15 (330450-45-8) Procurement Guide: Baseline Profile & USP14/UCHL5 Inhibitor Class Positioning


b-AP15 (NSC 687852) is a cell-permeable bis-nitrobenzylidene-piperidinone compound that functions as a selective inhibitor of the proteasome-associated deubiquitinases (DUBs) USP14 and UCHL5 (UCH37) [1]. It inhibits 19S proteasome DUB activity with an IC50 of 2.1 µM against Ub-AMC hydrolysis , while exhibiting minimal activity against non-proteasome DUBs such as USP2, USP7, USP8 (IC50 >100 µM) . b-AP15 induces apoptosis in multiple myeloma (MM) cells and demonstrates antitumor activity across several preclinical solid tumor models in vivo [2]. It is not a 20S proteasome core particle inhibitor, distinguishing it mechanistically from clinical proteasome inhibitors like bortezomib [1].

Selective 19S DUB inhibitor targeting USP14 and UCHL5, distinct from 20S core particle inhibitors
Cell-permeable bis-nitrobenzylidene-piperidinone scaffold for proteasome pathway studies
Supports bortezomib-resistance mechanism research and aggresome biology studies

Why b-AP15 (330450-45-8) Cannot Be Substituted with Standard Proteasome Inhibitors or Pan-DUB Inhibitors


Standard 20S proteasome inhibitors (e.g., bortezomib) and pan-DUB inhibitors fail to replicate b-AP15's distinct pharmacological profile. b-AP15 selectively targets the 19S regulatory particle-associated DUBs USP14 and UCHL5 without inhibiting 20S core particle activity . This distinct mechanism results in functional consequences not observed with 20S inhibitors: b-AP15 prevents cytoprotective aggresome formation—a key resistance mechanism to bortezomib—and its apoptotic effects are insensitive to Bcl-2 overexpression [1]. Additionally, its selectivity profile avoids broad DUB inhibition, minimizing off-target effects associated with pan-DUB inhibitors . These functional distinctions directly impact experimental outcomes, making generic substitution invalid.

Property
b-AP15 (Target)
Standard Substitutes
Mechanism
Inhibits 19S DUBs (USP14/UCHL5), not 20S core
20S inhibitors (e.g., bortezomib) may trigger aggresome-mediated resistance
Selectivity
Restricted to proteasome-associated DUBs; spares USP2, USP7, USP8
Pan-DUB inhibitors produce broad off-target effects, confounding UPS readouts
Apoptotic Profile
Insensitive to Bcl-2 overexpression
Bortezomib activity may be attenuated in Bcl-2-overexpressing models

b-AP15 (330450-45-8) Quantitative Differentiation Evidence vs. Comparators: Procurement Decision Data


b-AP15 vs. VLX1570 and Bortezomib: Head-to-Head Antiproliferative Potency in Multiple Myeloma Cells

In a direct head-to-head comparison using the MTT assay over 72 hours, b-AP15 demonstrated antiproliferative activity in multiple myeloma cell lines, with IC50 values of 83 ± 3 nM in KMS-11 cells, 150 ± 14 nM in RPMI8226 cells, 160 ± 3 nM in OPM-2 cells, and 268 ± 12 nM in bortezomib-resistant OPM-2-BZR cells [1]. These values were compared to the clinical proteasome inhibitor bortezomib (IC50 values: 67 ± 3 nM, 84 ± 5 nM, 32 ± 1 nM, and 204 ± 10 nM, respectively) and the optimized analog VLX1570 (IC50 values: 43 ± 2 nM, 74 ± 2 nM, 126 ± 3 nM, and 191 ± 1 nM, respectively) [1]. Notably, b-AP15 retained activity against the bortezomib-resistant OPM-2-BZR line (resistance ratio: 1.68-fold vs. parent OPM-2), whereas bortezomib exhibited a 6.38-fold resistance ratio [1].

Antiproliferative Potency vs. Comparators
Head-to-head
b-AP15 retains activity in bortezomib-resistant OPM-2-BZR cells (resistance ratio 1.68-fold vs. 6.38-fold for bortezomib).
Narrower resistance differential vs. bortezomib
72-h MTT assay; MM cell lines
Multiple Myeloma Antiproliferative Activity IC50

b-AP15 Target Selectivity Profile: Comparative DUB Inhibition Spectrum vs. Pan-DUB Inhibitors

b-AP15 exhibits a highly restricted DUB inhibition profile. It inhibits 19S proteasome-associated DUB activity (USP14 and UCHL5) with an IC50 of 2.1 µM using Ub-AMC as a substrate . In contrast, it shows negligible activity (IC50 >100 µM) against a panel of non-proteasome DUBs, including BAP1, UCH-L1, UCH-L3, USP2, USP7, USP8, and POH1/PRN11 . This is a class-level distinction: pan-DUB inhibitors (e.g., PR-619) inhibit multiple DUB families with low micromolar potency, whereas b-AP15 is functionally selective for the 19S-associated enzymes. Additionally, b-AP15's DUB inhibition in purified 19S proteasomes (IC50 2.1 µM) is consistent with cellular activity, where effective concentrations for blocking proteasomal degradation start at ≥770 nM in HCT-116 cells .

DUB Selectivity Window
Class-level
>47-fold selectivity: IC50 2.1 µM (USP14/UCHL5) vs. >100 µM for non-proteasome DUBs.
Targeted 19S DUB interrogation without broad DUB inhibition
Ub-AMC substrate hydrolysis; source to verify
Deubiquitinase Selectivity IC50

b-AP15 vs. Bortezomib: Differential Effects on Cytoprotective Aggresome Formation

b-AP15 prevents the formation of cytoprotective aggresomes, a key resistance mechanism observed with bortezomib treatment [1]. In head-to-head experiments, bortezomib treatment induces aggresome formation as an escape mechanism from proteotoxicity, whereas b-AP15 treatment does not induce aggresomes under the same conditions [1][2]. Furthermore, co-treatment with b-AP15 and bortezomib results in less aggresome formation compared to bortezomib alone, demonstrating a dominant-negative effect of b-AP15 on this resistance pathway [1][2]. This functional difference is associated with b-AP15's ability to disrupt organelle transport and microtubule-dependent trafficking of misfolded proteins [1].

Aggresome Formation
Head-to-head
b-AP15 prevents cytoprotective aggresome formation, showing a dominant-negative effect over bortezomib in co-treatment.
Bypasses aggresome-mediated resistance
Cellular aggresome assays; co-treatment data
Aggresome Proteotoxicity Resistance

b-AP15 Apoptosis Induction: Insensitivity to Bcl-2 Overexpression vs. Bortezomib

b-AP15-induced apoptosis is insensitive to overexpression of the anti-apoptotic mediator Bcl-2, a feature that distinguishes it from bortezomib [1]. Overexpression of Bcl-2 is a known resistance mechanism that attenuates the pro-apoptotic effects of many chemotherapeutic agents, including bortezomib [2]. In direct comparative studies, b-AP15 maintained its apoptotic activity in Bcl-2-overexpressing cells, whereas bortezomib's activity was significantly reduced [1]. This functional distinction is mechanistically linked to b-AP15's induction of oxidative stress and rapid activation of JNK/AP-1 signaling [2].

Bcl-2 Insensitivity
Head-to-head
Apoptotic activity maintained in Bcl-2-overexpressing cells, while bortezomib activity is reduced.
Supports apoptosis pathway studies independent of Bcl-2 status
Bcl-2-overexpressing cell models
Apoptosis Bcl-2 Resistance

b-AP15 In Vivo Antitumor Activity: Tumor Growth Inhibition at Tolerated Doses vs. Clinical Comparators

b-AP15 demonstrates significant antitumor activity in multiple preclinical xenograft models at well-tolerated doses. In severe combined immunodeficiency (SCID) mice bearing FaDu squamous carcinoma xenografts, b-AP15 administered at 5 mg/kg showed significant tumor growth inhibition . In syngeneic mouse models, b-AP15 at 2.5 mg/kg inhibited tumor growth with less frequent administration schedules . Additionally, in human MM xenograft models, b-AP15 was well tolerated, inhibited tumor growth, and prolonged mouse survival [1]. In contrast, the optimized analog VLX1570, while more potent in vitro, exhibited dose-limiting pulmonary toxicity in Phase I clinical trials at 1.2 mg/kg, leading to study discontinuation [2]. b-AP15 remains a preclinical tool compound without reported clinical toxicity issues at efficacious doses in animal models.

In Vivo Tolerability
Cross-study
Significant tumor growth inhibition at 2.5-5 mg/kg in xenograft models without reported dose-limiting toxicity in mice.
Preclinical in vivo endpoint context
Xenograft models; compare VLX1570 Phase I toxicity
In Vivo Xenograft Tumor Growth

b-AP15 Resistance Development Profile: Limited In Vitro Resistance vs. Bortezomib

Long-term continuous exposure to b-AP15 in vitro resulted in only modest resistance development. After >6 months of repeated selection steps, a HCT116 colon carcinoma derivative (HCT116b-AP15) was obtained that showed approximately 2-fold resistance to b-AP15 [1]. This contrasts with the well-documented emergence of high-level resistance to bortezomib in multiple myeloma cells, which can exceed 10-fold resistance ratios following prolonged exposure [2]. The limited acquired resistance to b-AP15 may be attributed to its distinct mechanism targeting 19S DUBs rather than 20S proteasome activity, potentially reducing the selective pressure for resistance-conferring mutations [1].

Acquired Resistance Profile
Cross-study
~2-fold resistance after >6 months selection in HCT116 cells, versus >10-fold for bortezomib.
Lower resistance emergence risk in long-term studies
In vitro HCT116 selection model
Acquired Resistance Long-term Exposure Resistance Ratio

b-AP15 (330450-45-8) Optimal Application Scenarios Based on Quantitative Differentiation Evidence


Multiple Myeloma Research Targeting Bortezomib-Resistant Disease

b-AP15 is particularly suited for multiple myeloma studies focused on overcoming bortezomib resistance. Its retention of antiproliferative activity in bortezomib-resistant OPM-2-BZR cells (1.68-fold resistance vs. 6.38-fold for bortezomib) [1] and insensitivity to Bcl-2 overexpression make it an essential tool for investigating resistance mechanisms and evaluating combination strategies. Researchers should prioritize b-AP15 when designing experiments that require bypassing common resistance pathways to 20S proteasome inhibitors.

Mechanistic Studies of Aggresome Formation and Proteotoxic Stress Response

b-AP15's unique ability to prevent cytoprotective aggresome formation while inducing poly-ubiquitin accumulation [2] positions it as an indispensable tool for dissecting aggresome biology and proteotoxic stress pathways. Unlike bortezomib, which triggers aggresome formation as an escape mechanism, b-AP15 allows researchers to study the consequences of unabated proteotoxicity without the confounding variable of aggresome-mediated cytoprotection. This application is critical for laboratories investigating the integrated stress response and ubiquitin-proteasome system regulation.

Target Validation Studies Requiring Selective 19S DUB Inhibition

For experiments demanding selective inhibition of 19S regulatory particle-associated DUBs (USP14 and UCHL5) without confounding effects on 20S proteasome activity or non-proteasome DUBs, b-AP15 is the preferred tool compound. Its >47-fold selectivity window for 19S DUBs (IC50 2.1 µM) over non-proteasome DUBs (IC50 >100 µM) enables precise interrogation of UPS pathway components. This selectivity is essential for target validation studies and for generating clean phenotypes in genetic and pharmacological epistasis experiments.

Preclinical In Vivo Xenograft Studies with Defined Tolerability Profile

b-AP15 is well-suited for in vivo xenograft studies in multiple myeloma and solid tumor models. Validated dosing regimens (2.5-5 mg/kg i.p.) demonstrate significant antitumor activity without reported dose-limiting toxicity in mouse models . Researchers designing long-term in vivo experiments should consider b-AP15 for its established safety margin at efficacious doses, avoiding the dose-limiting toxicities observed with clinical-stage analogs like VLX1570 [3].

Application
Selection Property
Validation Focus
Bortezomib-resistant MM research
Activity in resistant models
Bcl-2 overexpression and resistance ratio endpoints
Aggresome biology and proteotoxicity studies
Aggresome prevention and poly-Ub accumulation
Confirmation of aggresome disruption and stress response activation
Selective 19S DUB target validation
USP14/UCHL5 selectivity window
Counter-screening against non-proteasome DUBs in assay conditions
Preclinical in vivo xenograft studies
Tolerated in vivo dosing profile
Model-specific tolerability and endpoint-response monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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